REACTION_CXSMILES
|
[CH3:1][C:2]([CH2:15][CH2:16][CH:17]=[C:18]([CH3:21])[CH2:19][CH3:20])=[CH:3][CH2:4][O:5][C:6]1[CH:14]=[CH:13][C:9]2[CH2:10][CH2:11][O:12][C:8]=2[CH:7]=1.[OH-:22].[Na+].[BH4-].[Na+].[CH3:26]O>>[CH3:26][O:22][C:18]([CH3:21])([CH2:19][CH3:20])[CH2:17][CH2:16][CH2:15][C:2]([CH3:1])=[CH:3][CH2:4][O:5][C:6]1[CH:14]=[CH:13][C:9]2[CH2:10][CH2:11][O:12][C:8]=2[CH:7]=1 |f:1.2,3.4|
|
Name
|
ice
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC(=CCOC1=CC2=C(CCO2)C=C1)CCC=C(CC)C
|
Name
|
mercuric acetate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[BH4-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CO
|
Type
|
CUSTOM
|
Details
|
while stirring with a solution of 6.7 g
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
The mixture is stirred for 2 hours at room temperature
|
Duration
|
2 h
|
Type
|
ADDITION
|
Details
|
after which there are added in the cold 23 ml
|
Type
|
STIRRING
|
Details
|
The mixture is stirred for 20 minutes at room temperature
|
Duration
|
20 min
|
Type
|
FILTRATION
|
Details
|
filtered through diatomaceous earth
|
Type
|
EXTRACTION
|
Details
|
the filtrate saturated with sodium chloride and extracted three times with diethyl ether
|
Type
|
WASH
|
Details
|
The extracts are washed neutral with sodium chloride solution
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Name
|
|
Type
|
product
|
Smiles
|
COC(CCCC(=CCOC1=CC2=C(CCO2)C=C1)C)(CC)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |